molecular formula C10H4Cl4 B3066010 1,2,4,7-Tetrachloronaphthalene CAS No. 67922-21-8

1,2,4,7-Tetrachloronaphthalene

Cat. No.: B3066010
CAS No.: 67922-21-8
M. Wt: 265.9 g/mol
InChI Key: PWXOBMRJWBBEED-UHFFFAOYSA-N
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Description

1,2,4,7-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms at the 1, 2, 4, and 7 positions on the naphthalene ring. This compound has the molecular formula C10H4Cl4 and a molecular weight of 265.951 g/mol . It is part of the broader class of polychlorinated naphthalenes, which are known for their environmental persistence and potential toxicity.

Scientific Research Applications

1,2,4,7-Tetrachloronaphthalene has several scientific research applications:

Mechanism of Action

The major hydrodechlorination pathway was judged to be CN-27 → CN-14 → CN-4 → CN-2. Additionally, the detected 1,2,3,4,6-pentachloronaphthalene (CN-50) and 1,2,4,6/7-tetrachloronaphthalenes (CN-33/34) suggested the reverse chlorination reaction also happened while the hydrodechlorination reaction was occurring .

Safety and Hazards

After about 20 years of commercial production, health hazards began to be reported in workers exposed to PCNs: chloracne, severe skin rashes, and liver disease that led to deaths of workers .

Preparation Methods

The synthesis of 1,2,4,7-Tetrachloronaphthalene typically involves the chlorination of naphthalene under controlled conditions. One common method includes the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial production methods may involve more sophisticated techniques to ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to control the degree of chlorination and minimize the formation of unwanted by-products .

Chemical Reactions Analysis

1,2,4,7-Tetrachloronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form chlorinated naphthoquinones under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce less chlorinated naphthalenes .

Comparison with Similar Compounds

1,2,4,7-Tetrachloronaphthalene can be compared with other tetrachloronaphthalene isomers such as 1,2,3,4-Tetrachloronaphthalene and 1,2,4,8-Tetrachloronaphthalene. While all these compounds share a similar chlorinated naphthalene core, their specific chlorine substitution patterns lead to differences in their chemical reactivity and environmental behavior .

The uniqueness of this compound lies in its specific substitution pattern, which affects its reactivity and interactions with other chemical species.

Properties

IUPAC Name

1,2,4,7-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXOBMRJWBBEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218135
Record name Naphthalene, 1,2,4,7-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67922-21-8
Record name Naphthalene, 1,2,4,7-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,4,7-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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